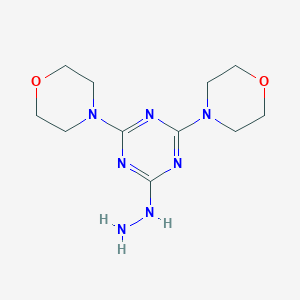

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

Descripción general

Descripción

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of two morpholine rings attached to a triazine core, along with a hydrazine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine typically involves the reaction of cyanuric chloride with morpholine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the substitution of chloride ions with morpholine . The resulting intermediate is then reacted with hydrazine to form the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring.

Condensation Reactions: It can act as a condensing agent in the formation of amides and esters.

Common Reagents and Conditions

Common reagents used in reactions with this compound include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents such as tetrahydrofuran or water, often under mild to moderate heating .

Major Products Formed

The major products formed from reactions involving this compound include amides, esters, and other substituted triazine derivatives .

Aplicaciones Científicas De Investigación

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine involves its ability to act as a condensing agent, facilitating the formation of amide and ester bonds. This is achieved through the activation of carboxylic acids, which then react with amines or alcohols to form the desired products . The compound’s molecular targets and pathways are primarily related to its role in these chemical transformations.

Comparación Con Compuestos Similares

Similar Compounds

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a coupling agent in peptide synthesis.

2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative used in organic synthesis.

Uniqueness

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is unique due to the presence of both morpholine and hydrazine groups, which confer distinct reactivity and potential applications compared to other triazine derivatives. Its ability to act as a versatile condensing agent makes it valuable in various synthetic processes.

Actividad Biológica

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine (CAS Number: 13017-47-5) is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antiproliferative effects. This article provides a comprehensive overview of its biological activity based on diverse research findings.

- Molecular Formula : C11H19N7O2

- Molecular Weight : 281.31 g/mol

- Synthesis : The compound can be synthesized through a reaction involving hydrazine and appropriate triazine derivatives under reflux conditions in ethanol .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study focused on a series of 4,6-disubstituted triazines demonstrated promising antibacterial activities against various microorganisms. The synthesized compounds showed varying degrees of efficacy against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazine Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound A | 50 | E. coli |

| Compound B | 25 | S. aureus |

| Compound C | 100 | P. aeruginosa |

These results suggest that structural modifications can enhance the antimicrobial efficacy of triazine derivatives .

Antiproliferative Activity

The antiproliferative potential of this compound has been evaluated against various cancer cell lines. A study reported its effectiveness in inhibiting the growth of MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.

Table 2: Antiproliferative Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (4,6-Dimorpholin-4-yl)hydrazine | MCF-7 | 27 |

| (4,6-Dimorpholin-4-yl)hydrazine | HCT116 | 17 |

| Cisplatin | MCF-7 | 20 |

The IC50 values indicate that the compound exhibits comparable activity to cisplatin, a well-known chemotherapeutic agent . The mechanism of action appears to involve induction of apoptosis as evidenced by increased expression of pro-apoptotic proteins such as Bax and Cleaved-Caspase in treated cells .

Mechanistic Studies

Further investigations into the mechanism of action revealed that this compound may induce apoptosis through mitochondrial pathways. Changes in mitochondrial membrane potential and activation of caspases were observed in treated cells. This suggests that the compound may serve as a lead for developing new anticancer agents targeting apoptotic pathways .

Case Studies

In a case study involving a novel series of hydrazone derivatives linked to triazines, it was found that specific modifications greatly influenced their biological activity. The study highlighted how the introduction of morpholine groups enhanced both antimicrobial and antiproliferative properties .

Propiedades

IUPAC Name |

(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N7O2/c12-16-9-13-10(17-1-5-19-6-2-17)15-11(14-9)18-3-7-20-8-4-18/h1-8,12H2,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVPMTPDISUWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NN)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292220 | |

| Record name | STK092848 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13017-47-5 | |

| Record name | NSC80865 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK092848 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.